2-Furanethanethiol

Description

Contextual Significance of Heterocyclic Thiol Compounds in Scientific Inquiry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to numerous areas of scientific research. nih.govthegoodscentscompany.comresearchgate.net When a sulfur atom is incorporated, forming a thiol group, the resulting heterocyclic thiol exhibits a distinct reactivity and functionality that is of particular interest in biochemistry and medicinal chemistry. nih.gov These compounds are integral to the structure of many biologically active molecules and play crucial roles in various physiological processes. thegoodscentscompany.com The study of heterocyclic compounds has significantly advanced our understanding of reaction mechanisms and aromaticity in organic chemistry. nih.gov

Historical Trajectories in the Investigation of 2-Furanethanethiol and Analogues

The history of this compound is intrinsically linked to the broader exploration of furan (B31954) chemistry. The term "furan" is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) is produced. nih.gov The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. nih.govwisc.edu Furan itself was first synthesized by Heinrich Limpricht in 1870. nih.gov The investigation into furan derivatives has led to the development of numerous synthetic methodologies, such as the Feist–Benary synthesis and the Paal–Knorr synthesis, for creating a wide array of substituted furans. nih.gov While the specific historical timeline for the initial synthesis and characterization of this compound is not extensively documented in early literature, its study is a natural progression of the long-standing interest in furan chemistry and the unique properties imparted by the thiol group.

Delineation of Current Research Frontiers and Prospective Avenues for this compound Studies

Current research on heterocyclic thiols, including this compound, is expanding into several key areas. In the field of food chemistry, furanthiols are recognized as important aroma compounds. For instance, the related compound 2-methyl-3-furanthiol (B142662) is known for its significant contribution to the meaty aroma of various cooked foods and is a subject of ongoing research. tandfonline.comnih.govsigmaaldrich.com

Another burgeoning area of research is the application of thiol-containing compounds in bioconjugation reactions. The chemoselective modification of proteins and other biomolecules through cysteine-selective strategies is a powerful tool in the development of therapeutics and the exploration of biological systems. nih.gov While not yet extensively studied in this context, the reactivity of the thiol group in this compound suggests potential for its use in the development of novel bioconjugation reagents.

Furthermore, computational studies are becoming increasingly vital in predicting the properties and reactivity of molecules like this compound. These theoretical approaches can guide synthetic efforts and help to elucidate the mechanisms of action in biological systems. Future research will likely focus on harnessing the unique properties of this compound for applications in materials science, the development of new pharmaceuticals, and as a valuable synthon in organic chemistry.

Interactive Data Tables

Below are interactive data tables detailing some of the known properties of the closely related and more extensively studied compound, 2-Furanmethanethiol.

Physical and Chemical Properties of 2-Furanmethanethiol

| Property | Value | Source |

| Molecular Formula | C5H6OS | PubChem |

| IUPAC Name | furan-2-ylmethanethiol | PubChem |

| CAS Number | 98-02-2 | PubChem |

| Boiling Point | 263.00 to 265.00 °C @ 17.00 mm Hg | PubChem |

| Melting Point | 113.00 to 115.00 °C @ 760.00 mm Hg | PubChem |

| Density | 1.125-1.135 g/cm³ (at 20°C) | PubChem |

| Refractive Index | 1.527-1.542 | PubChem |

| Solubility in Water | 5000 mg/L @ 20 °C (experimental) | PubChem |

Spectroscopic Data of 2-Furanmethanethiol

| Spectroscopy Type | Key Data Points | Source |

| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 1.81, 1.89, 1.98, 3.69, 3.78, 6.13-6.32, 7.32-7.35 | PubChem |

| Mass Spectrometry (EI) | Top 5 Peaks (m/z): 81, 53, 114, 27, 45 | PubChem |

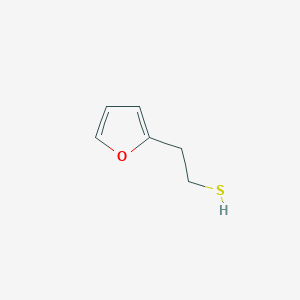

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c8-5-3-6-2-1-4-7-6/h1-2,4,8H,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVGFSMLVDUBJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602066 | |

| Record name | 2-(Furan-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59020-92-7 | |

| Record name | 2-(Furan-2-yl)ethane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence, Distribution, and Mechanistic Formation of 2 Furanethanethiol

Natural Incidence and Systemic Distribution in Complex Biogenic Matrices

2-Furanethanethiol and its close chemical relatives are naturally occurring compounds that have been identified in a variety of food systems. Their presence is often a result of complex chemical transformations of precursor molecules during processes such as heating or fermentation.

Elucidation of Presence in Food Systems and Contribution to Flavor Chemistry

One of the most well-documented occurrences of a related furanthiol, 2-furfurylthiol, is in roasted coffee. This compound is considered a key odorant responsible for the characteristic "coffee" and "roasty" aroma notes. ub.eduacs.orgresearchgate.netfoodsciencejournal.com Its presence is so crucial that its degradation is associated with the staling of coffee and a decrease in sensory quality. ub.edu

In the realm of savory flavors, furanthiols are vital contributors to the aroma of cooked meats. For instance, 2-methyl-3-furanthiol (B142662) is recognized as a pivotal chemical compound in the development of chicken flavor. animbiosci.org It imparts a characteristic "meaty" aroma and is also a major contributor to the aroma of cooked beef. ntou.edu.twresearchgate.net The formation of these compounds is enhanced under higher temperature and low moisture conditions typical of roasting, grilling, and frying. animbiosci.org

Interestingly, the impact of these compounds is not limited to meat and coffee. A cooked meat-like aroma compound, 2-methyl-3-furanthiol, has also been detected in fermented soy sauce, where its concentration increases with heating. nih.gov This suggests that the precursors and conditions for its formation are present in a range of food matrices.

The following table summarizes the occurrence and flavor contribution of this compound and related compounds in various food systems.

| Food System | Compound Identified | Flavor Contribution |

| Coffee | 2-Furfurylthiol | Roasty, Sulfury, Key coffee aroma ub.eduacs.orgresearchgate.net |

| Cooked Beef | 2-Methyl-3-furanthiol | Meaty aroma ntou.edu.twresearchgate.net |

| Cooked Chicken | 2-Methyl-3-furanthiol | Vital for chicken flavor development animbiosci.org |

| Fermented Soy Sauce | 2-Methyl-3-furanthiol | Cooked meat-like aroma nih.gov |

Identification of Biogenic Sources and Microorganism-Mediated Pathways

The formation of this compound is not solely a result of thermal processing. Microbial activity can also play a crucial role in generating the necessary precursors or even the compound itself. A notable example is the generation of 2-methyl-3-furanthiol in fermented soy sauce. Studies have shown that fermentation by microorganisms facilitates the formation of this potent aroma compound. nih.gov While the specific enzymatic pathways within the microorganisms are a subject of ongoing research, it is evident that microbial metabolism can create the necessary chemical environment and precursors for furanthiol synthesis.

Chemical and Biochemical Formation Pathways of this compound

The formation of this compound is a fascinating example of how complex flavor molecules are generated from simpler precursors through a series of chemical reactions. The Maillard reaction and the degradation of thiamin (Vitamin B1) are two of the most significant pathways.

Role of Maillard Reaction Mechanisms in Formation

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a cornerstone of flavor chemistry and a primary route for the formation of many furanthiols. researchgate.netimreblank.ch This complex cascade of reactions generates a plethora of volatile and non-volatile compounds that contribute to the color, aroma, and taste of cooked foods.

In the context of this compound formation, the Maillard reaction provides the necessary furan (B31954) ring structure from the degradation of sugars, and the sulfur atom from sulfur-containing amino acids like cysteine. animbiosci.orgntou.edu.tw The reaction between ribose (a reducing sugar) and cysteine is particularly important for producing the characteristic aroma of meat. ntou.edu.tw The process involves the formation of intermediates like 2-furaldehyde and 2-furanmethanol, which can then react with hydrogen sulfide (B99878) (derived from cysteine) to form 2-furfurylthiol. nih.gov

Pathways Involving Thiamin Degradation and Furanthiol Generation

Thiamin (Vitamin B1) is another crucial precursor for the formation of furanthiols, especially those with a methyl group, such as 2-methyl-3-furanthiol. researchgate.net Thiamin is naturally present in many foods, including meat, and its thermal degradation during cooking can lead to the generation of a variety of potent flavor compounds.

The degradation of thiamin can proceed through various pathways, and one of the key intermediates in the formation of 2-methyl-3-furanthiol is thought to be 5-hydroxy-3-mercapto-2-pentanone. researchgate.net The thermal breakdown of the thiamin molecule provides the necessary carbon skeleton and sulfur atom for the subsequent formation of the furanthiol ring structure. This pathway is a significant contributor to the meaty and roasted aromas in cooked foods. researchgate.net

Investigation of Specific Enzymatic Reaction Catalysis in Furanthiol Synthesis

While thermal degradation and the Maillard reaction are major non-enzymatic routes, there is growing interest in the enzymatic synthesis of furanthiols. Enzymes offer the potential for more controlled and specific production of these valuable flavor compounds.

Research has shown that enzymes such as lipases and esterases can be used to generate thiols, including 2-methyl-3-furanthiol and 2-furfurylthiol, from their corresponding thioacetate precursors. imreblank.ch This enzymatic hydrolysis offers a chemoenzymatic approach to producing these potent odorants under milder conditions than thermal processing. imreblank.chsemanticscholar.org For example, lipase from Candida rugosa and esterase from porcine liver have been successfully used for this purpose. imreblank.ch Furthermore, enzymes like Lipase TL IM from Thermomyces lanuginosus have been shown to catalyze the synthesis of thioesters from furanthiol, indicating the potential for enzymatic control over both the formation and modification of these compounds. mdpi.com While the direct enzymatic synthesis of this compound from basic precursors is still an area of active investigation, these findings highlight the potential of biocatalysis in flavor generation.

The following table outlines the key aspects of the different formation pathways of this compound and related compounds.

| Formation Pathway | Key Precursors | Key Intermediates/Process | Resulting Compounds |

| Maillard Reaction | Reducing sugars (e.g., ribose), Sulfur-containing amino acids (e.g., cysteine) animbiosci.orgntou.edu.tw | Non-enzymatic browning, formation of furan ring and reaction with sulfur donor | 2-Furfurylthiol, 2-Methyl-3-furanthiol researchgate.netnih.gov |

| Thiamin Degradation | Thiamin (Vitamin B1) researchgate.net | Thermal degradation | 2-Methyl-3-furanthiol, Bis(2-methyl-3-furyl) disulfide researchgate.netresearchgate.net |

| Enzymatic Synthesis | Thioacetates (e.g., S-2-Furfuryl thioacetate) imreblank.ch | Enzymatic hydrolysis by lipases or esterases | 2-Furfurylthiol, 2-Methyl-3-furanthiol imreblank.ch |

Analysis of Thermal Generation Processes Leading to this compound

The thermal generation of this compound, a potent aroma compound, is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur during the heating of food. The formation of this thiol is highly dependent on the specific precursors present, as well as the reaction conditions such as temperature, pH, and water content.

Quantitative model studies have been instrumental in elucidating the effectiveness of different precursor systems in generating this compound. It has been demonstrated that pentoses, when heated in the presence of the amino acid cysteine, produce significantly higher amounts of this compound compared to hexoses. dss.go.thacs.org Nevertheless, glucose and rhamnose, which are hexoses, have also been shown to yield considerable amounts of this flavor compound. dss.go.thacs.org

A key intermediate in the formation of this compound is furan-2-aldehyde, also known as furfural (B47365). sci-hub.boxnih.govresearchgate.net Furfural can be generated from the Maillard reaction between glucose and cysteine, or from the degradation of glucose alone. sci-hub.boxnih.govresearchgate.net Subsequently, furfural can be reduced to form 2-furanmethanol. sci-hub.boxnih.govresearchgate.net The final step in this proposed pathway involves the reaction of 2-furanmethanol with hydrogen sulfide (H₂S), which is released from the thermal degradation of cysteine, to produce this compound. sci-hub.boxnih.govresearchgate.net Isotope labeling studies have confirmed that 2-furfural and 2-furanmethanol are crucial intermediates in this process. sci-hub.boxnih.gov

The efficiency of this compound formation is significantly higher when furan-2-aldehyde reacts directly with hydrogen sulfide. dss.go.thacs.org This indicates that the availability of both a furan ring precursor and a sulfur source is critical for its generation. The following table summarizes the yields of this compound from different precursor systems under specific model conditions.

| Precursor System | Conditions | Yield (mol %) |

| Furan-2-aldehyde / H₂S | Not specified | ~0.5 |

| Hydroxyacetaldehyde / Mercapto-2-propanone | 180°C, 6 min, no water | 0.05 |

| Pentoses / Cysteine | Heated | Higher than hexoses |

| Glucose / Cysteine | Heated | Significant yields |

| Rhamnose / Cysteine | Heated | Significant yields |

This table presents data on the molar percentage yield of this compound from various precursor systems under specified laboratory conditions.

It is important to note that multiple formation pathways can occur simultaneously during food processing, which accounts for the varying concentrations of this compound found in different food products. dss.go.thacs.org

Radical-Mediated Reactions and Disulfide Formation Pathways of this compound

This compound is susceptible to degradation through radical-mediated reactions, particularly in the presence of reactive oxygen species. One of the most significant degradation pathways involves the Fenton reaction, where hydroxyl radicals (•OH) are generated from hydrogen peroxide (H₂O₂) in the presence of transition metals like iron (Fe²⁺). nih.govresearchgate.net

Studies on the stability of this compound in model systems mimicking Fenton-type reactions have shown a significant degradation of the thiol. nih.govresearchgate.net The primary volatile degradation product identified in these reactions is bis(2-furfuryl) disulfide. nih.gov This indicates that the radical-mediated process leads to the oxidative coupling of two this compound molecules to form a disulfide bond. The formation of hydroxyl and carbon-centered radicals during this process has been confirmed using electron paramagnetic resonance (EPR) spectroscopy. researchgate.net

The proposed mechanism for this degradation involves the abstraction of a hydrogen atom from the thiol group (-SH) of this compound by a hydroxyl radical, forming a thiyl radical (2-furfuryl-S•). Two of these thiyl radicals can then combine to form the stable bis(2-furfuryl) disulfide. The following table outlines the major products formed during the degradation of this compound under Fenton conditions.

| Degradation Condition | Major Volatile Product | Other Products |

| Fenton-type reaction | Bis(2-furfuryl) disulfide | Furfural, Furfuryl alcohol |

This table details the primary volatile products resulting from the degradation of this compound when subjected to Fenton-type reaction conditions.

Apart from radical-mediated oxidation, this compound can also participate in thiol-disulfide exchange reactions. nih.govnih.govresearchgate.net This is a general reaction for thiols where a thiolate anion can attack a disulfide bond, leading to the formation of a new disulfide and a new thiol. While specific studies on the thiol-disulfide exchange kinetics of this compound are not detailed in the provided context, it is a fundamental reaction pathway for thiols and is expected to occur. The interconversion between this compound and its disulfide is a redox process, with the thiol being the reduced form and the disulfide being the oxidized form. frontiersin.org

Advanced Synthetic Methodologies and Strategic Chemical Derivatization of 2 Furanethanethiol

Methodological Approaches for Laboratory Synthesis of 2-Furanethanethiol

The laboratory preparation of this compound, also known as furfuryl mercaptan, can be achieved through several synthetic routes, primarily starting from readily available furan-containing precursors such as furfural (B47365) and furfuryl alcohol.

One established method involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of a strong acid like hydrochloric acid. This reaction proceeds through the formation of an S-furfurylisothiouronium salt intermediate. Subsequent alkaline hydrolysis of this intermediate liberates the desired this compound. numberanalytics.com

Another common approach begins with furfural. In a two-step process, furfural is first treated with ammonium (B1175870) hydrogen sulfide (B99878) to yield bis(2-furylmethyl) disulfide. This disulfide is then subjected to reduction to cleave the disulfide bond and afford the final thiol product.

A variation of the synthesis from furfuryl alcohol involves a one-pot reaction that is considered more environmentally friendly. This method utilizes a solid acid catalyst and a sulfurizing agent to directly convert furfuryl alcohol to this compound. The reaction conditions, including temperature, catalyst loading, and reaction time, are critical parameters that influence the yield and purity of the product.

The selection of a particular synthetic method often depends on factors such as the desired scale of production, available starting materials, and considerations for reaction efficiency and environmental impact.

Derivatization Strategies for Enhanced Analytical Performance and Modified Reactivity

The inherent reactivity and volatility of this compound can present challenges for its analysis and can be strategically modified for various applications. Derivatization, the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, is a key strategy in this regard.

Design of Derivatization Agents for Improved Detection Sensitivity in this compound Analysis

The low concentrations at which this compound is often found, particularly in complex matrices like food and beverages, necessitate highly sensitive analytical techniques. Derivatization is frequently employed to enhance the detectability of this compound by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatization for analytical purposes are to increase volatility for GC analysis, improve thermal stability, and introduce a chromophore or fluorophore for enhanced detection by UV-Vis or fluorescence detectors in HPLC. researchgate.netnumberanalytics.com

For GC analysis, common derivatization techniques for thiols like this compound include silylation, acylation, and alkylation. youtube.com Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogen of the thiol group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) derivative. youtube.comnih.gov Acylation reagents can also be used to introduce functional groups that enhance detectability.

In the realm of liquid chromatography, a specific and effective method for the derivatization of this compound involves the use of monobromobimane (B13751) (mBBr). This reagent reacts with the thiol group to form a highly fluorescent derivative, enabling sensitive detection by LC with fluorescence detection (LC-FLD) or LC-mass spectrometry (LC-MS). This pre-column derivatization makes the otherwise volatile thiol nonvolatile and readily detectable.

Other derivatization reagents for thiols that can be applied to this compound analysis by HPLC include o-phthalaldehyde (B127526) (OPA) in the presence of an amine, which forms a fluorescent isoindole derivative. researchgate.net The choice of derivatization agent and method depends on the analytical instrumentation available and the specific requirements of the analysis.

Below is an interactive table summarizing common derivatization reagents for thiol analysis applicable to this compound.

| Derivatization Reagent | Analytical Technique | Purpose of Derivatization | Resulting Derivative |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Gas Chromatography (GC) | Increase volatility and thermal stability | Trimethylsilyl (TMS) ether |

| Monobromobimane (mBBr) | High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection | Increase sensitivity and enable detection of a volatile compound | Fluorescent bimane adduct |

| o-Phthalaldehyde (OPA) with an amine | High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Form a fluorescent derivative for sensitive detection | Fluorescent isoindole derivative |

| Pentafluorobenzyl bromide (PFBBr) | Gas Chromatography with Electron Capture Detection (GC-ECD) | Introduce an electrophore for highly sensitive detection | Pentafluorobenzyl sulfide |

Functionalization Techniques for Modulating Targeted Chemical Reactivity

Beyond enhancing analytical performance, the chemical reactivity of this compound can be intentionally modulated through functionalization of either the furan (B31954) ring or the thiol group. Such modifications can alter the compound's stability, solubility, and interaction with other molecules.

Functionalization of the furan ring can be achieved through various organic reactions. The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions. numberanalytics.com However, the sensitivity of many furan derivatives to strong acids and high temperatures can limit the use of classical C-H functionalization methods. nih.gov Modern catalytic methods are being developed to achieve functionalization of the furan core under milder conditions. These reactions can introduce a wide range of functional groups onto the furan ring, thereby tuning its electronic properties and steric hindrance.

The thiol group is also a prime site for functionalization. It can undergo oxidation to form disulfides, which can be a reversible process, or be further oxidized to sulfonic acids. The thiol can also act as a nucleophile in various reactions, such as Michael additions or reactions with alkyl halides, to introduce new substituents at the sulfur atom. These modifications can be used to protect the thiol group, alter the molecule's polarity, or create new bioactive compounds. For instance, reacting this compound with an appropriate electrophile can lead to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry.

Precursor Chemistry and Reaction Pathways for Related Furanthiol Derivatives

The formation of this compound and related furanthiols, particularly in the context of food chemistry, is often a result of complex reaction pathways involving various precursors. The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a primary source of these compounds.

Key precursors for the formation of this compound include pentoses (five-carbon sugars) and the sulfur-containing amino acid cysteine. numberanalytics.comnih.gov During thermal processing, these precursors undergo a series of reactions, including the formation of furan-2-aldehyde (furfural), which can then react with hydrogen sulfide (liberated from cysteine) to form this compound. nih.gov

A closely related and highly potent aroma compound is 2-methyl-3-furanthiol (B142662), which has a meaty aroma. Its formation also involves the Maillard reaction, with key precursors being ribose (a pentose) and cysteine. nih.govresearchgate.net An important intermediate in the formation of 2-methyl-3-furanthiol is 4-hydroxy-5-methyl-3(2H)-furanone. nih.gov Thiamine (Vitamin B1) has also been identified as a precursor for 2-methyl-3-furanthiol. researchgate.netresearchgate.net

The synthesis of other substituted furanthiols can be achieved through various synthetic strategies. For instance, the synthesis of 3-substituted furans can be accomplished through the development of routes to 3-furoic acid or the thermal cyclization and dehydration of tetraols. acs.orgrsc.org The synthesis of polysubstituted furans is an active area of research, with methods involving transition-metal-catalyzed reactions and multi-step reaction cascades being developed to create a diverse range of furan derivatives. researchgate.net These synthetic furans can then potentially be converted to their corresponding furanthiols.

The study of these precursor systems and reaction pathways is crucial for understanding and controlling the formation of desirable aroma compounds in food and for the targeted synthesis of novel furanthiol derivatives with specific properties.

Chemical Reactivity Profiles and Mechanistic Investigations of 2 Furanethanethiol

Fundamental Organic Reaction Mechanisms Involving Thiol and Furan (B31954) Moieties

The thiol and furan groups within 2-Furanethanethiol exhibit characteristic reactivities that are central to its role in organic synthesis and other chemical processes. The thiol group primarily engages in reactions as a potent nucleophile, while the furan ring is known for its participation in cycloaddition reactions.

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, attacks an electron-deficient electrophilic center and replaces a leaving group. masterorganicchemistry.com The thiol group of this compound, particularly in its deprotonated thiolate form (RS⁻), is an excellent nucleophile. The dynamics of these reactions typically follow one of two primary mechanisms: Sₙ1 or Sₙ2. ucsb.eduyoutube.com

Sₙ2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. ucsb.eduyoutube.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.com For the thiolate derived from this compound, an Sₙ2 reaction would involve a backside attack on a suitable substrate (e.g., a primary alkyl halide), leading to an inversion of stereochemistry at the reaction center. fiveable.me The unhindered nature of primary substrates facilitates this mechanism. youtube.com

Sₙ1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow departure of the leaving group to form a carbocation intermediate. ucsb.eduyoutube.com This intermediate is then rapidly attacked by the nucleophile. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. youtube.com While less common for thiolate nucleophiles which are typically strong, this compound could act as a nucleophile in Sₙ1 reactions involving stable carbocations, such as those derived from tertiary alkyl halides. ucsb.edu

The key components of a nucleophilic substitution reaction involving this compound are outlined in the table below.

| Component | Description | Example Species |

|---|---|---|

| Nucleophile | An electron-rich species that donates an electron pair. fiveable.me | 2-Furanethanethiolate (Furan-CH₂CH₂S⁻) |

| Electrophile (Substrate) | An electron-deficient species that accepts an electron pair, containing a leaving group. masterorganicchemistry.com | Bromomethane (CH₃Br) |

| Product | The new compound formed by the creation of a bond between the nucleophile and the electrophile. | 2-((Methylthio)ethyl)furan (Furan-CH₂CH₂SCH₃) |

| Leaving Group | The group that is displaced from the electrophile, taking an electron pair with it. masterorganicchemistry.com | Bromide ion (Br⁻) |

Free radical reactions proceed via a chain mechanism involving species with unpaired electrons, known as free radicals. masterorganicchemistry.com These reactions are typically initiated by heat or light (photochemical reactions) and involve three distinct stages: initiation, propagation, and termination. youtube.comucsb.edu

Initiation: The process begins with the homolytic cleavage of a bond to form two radicals. masterorganicchemistry.comucsb.edu In the context of reactions involving this compound, this could be the cleavage of an initiator molecule or, under certain conditions, the homolysis of the S-H bond.

Propagation: This is a chain-carrying phase where a radical reacts with a stable molecule to form a new radical and a new molecule. youtube.comkhanacademy.org A common pathway for thiols is the abstraction of the hydrogen atom from the sulfhydryl group by a radical (R'•), yielding a highly reactive thiyl radical (Furan-CH₂CH₂S•) and a stable molecule (R'H). This thiyl radical can then, for instance, add across an alkene double bond in a subsequent propagation step.

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. youtube.comucsb.edu This can occur through the combination of two thiyl radicals to form a disulfide, a thiyl radical with another type of radical, or other radical-radical coupling events.

The susceptibility of the thiol hydrogen makes this compound an active participant in free radical processes, including polymerization and radical addition reactions. libretexts.org

The furan ring of this compound can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.com This reaction forms a six-membered ring by reacting the diene with a dienophile (typically an alkene or alkyne). nih.gov

The Diels-Alder reactivity of furan and its derivatives is influenced by several factors:

Aromaticity: Furan is aromatic, which lends it a degree of stability. Participating in a Diels-Alder reaction requires the temporary disruption of this aromaticity, making furan less reactive than non-aromatic dienes like cyclopentadiene. rsc.orgrsc.org Consequently, these reactions are often reversible. nih.govmdpi.com

Substituent Effects: The reactivity of the furan ring is sensitive to substituents. Electron-donating groups enhance the reactivity of the furan diene, while electron-withdrawing groups decrease it. rsc.orgrsc.org The 2-ethanethiol group on this compound is generally considered a weakly activating group, which would slightly enhance the furan's reactivity as a diene compared to unsubstituted furan.

Stereoselectivity: Diels-Alder reactions with furans can produce both endo and exo isomers. Generally, the endo product is formed faster (kinetically preferred), but the exo adduct is often more stable (thermodynamically preferred). nih.govacs.org Under thermodynamic control (e.g., higher temperatures), the more stable exo product tends to predominate.

| Factor | Influence on Furan's Diels-Alder Reactivity | Reference |

|---|---|---|

| Aromatic Character | Reduces reactivity compared to non-aromatic dienes; reaction is often reversible. | rsc.orgrsc.orgmdpi.com |

| Substituents | Electron-donating groups increase reactivity; electron-withdrawing groups decrease it. | rsc.orgrsc.org |

| Dienophile | Electron-poor dienophiles are required for efficient reaction with simple furans. | acs.org |

| Reaction Control | Kinetic control (lower temp.) favors the endo product; thermodynamic control (higher temp.) favors the exo product. | nih.govacs.org |

Oxidation-Reduction Chemistry of this compound

The redox chemistry of this compound is dominated by the thiol group, which can readily undergo oxidation to form a disulfide and can be regenerated through reduction. This thiol-disulfide interconversion is a cornerstone of its chemical profile and its behavior in biological contexts.

One of the most characteristic reactions of thiols is their oxidation to disulfides. sci-hub.se Two molecules of this compound can be oxidized to form a single molecule of bis(2-(furan-2-yl)ethyl) disulfide. This reaction involves the formal loss of one hydrogen atom from each of the two participating thiol groups and the subsequent formation of a sulfur-sulfur bond. libretexts.orgyoutube.com

2 (Furan-CH₂CH₂SH) + [O] → Furan-CH₂CH₂S-SCH₂CH₂-Furan + H₂O

This oxidation can be achieved using a variety of mild oxidizing agents. sci-hub.se Atmospheric oxygen can facilitate the oxidation, a process often catalyzed by the presence of metal ions like Cu²⁺ or Fe³⁺. sci-hub.senih.gov Other reagents, such as hydrogen peroxide or halogens, can also effect this transformation. The relative ease of this oxidation makes careful handling under inert atmospheres necessary if the thiol form is to be preserved.

In biological systems, the redox state of thiol-containing molecules is critical for cellular function and signaling. nih.govnih.gov The thiol group of this compound can participate in thiol-disulfide exchange reactions, a key process in protein folding and redox regulation. nih.govnih.gov

The mechanism involves the nucleophilic attack of a thiolate anion (from this compound) on a disulfide bond (e.g., oxidized glutathione (B108866), GSSG). nih.govresearchgate.net This attack results in the formation of a new, mixed disulfide and the release of a new thiol (glutathione, GSH).

Furan-CH₂CH₂S⁻ + GSSG ⇌ Furan-CH₂CH₂S-SG + GS⁻

This reaction is reversible, and the equilibrium position is determined by the relative concentrations and reduction potentials of the participating thiols and disulfides. libretexts.org In the intracellular environment, the high concentration of reduced glutathione (GSH) generally drives the equilibrium towards keeping other thiols, including those on proteins and small molecules, in their reduced (thiol) state. libretexts.org The study of such exchange reactions in model systems provides insight into the potential interactions and metabolic fate of thiol-containing compounds within a biological milieu.

| Reactant 1 (Thiolate) | Reactant 2 (Disulfide) | Product 1 (Mixed Disulfide) | Product 2 (Thiolate) |

|---|---|---|---|

| 2-Furanethanethiolate | Oxidized Glutathione (GSSG) | This compound-Glutathione Disulfide | Glutathione Thiolate (GS⁻) |

Structure-Reactivity Relationship Studies of this compound and its Analogues

The reactivity of this compound is intricately linked to its molecular structure. Both the furan ring and the ethanethiol (B150549) side chain contribute to its chemical behavior. Understanding the relationship between the compound's structure and its reactivity is crucial for predicting its role in various chemical transformations. This section explores the electronic and steric effects of the furan ring on the thiol group's reactivity and delves into the stereochemical aspects of its reactions.

Impact of Furan Ring Electronic and Steric Effects on Thiol Reactivity

The chemical reactivity of the thiol group in this compound is significantly modulated by the electronic and steric properties of the furan ring. The furan moiety, being an electron-rich aromatic system, influences the nucleophilicity and acidity of the thiol group through inductive and resonance effects.

Steric hindrance, which is the influence of the spatial arrangement of atoms on a molecule's reactivity, also plays a critical role. ksu.edu.sa The presence of bulky substituents on the furan ring can impede the approach of reactants to the thiol group, thereby slowing down reaction rates. ox.ac.ukutripoli.edu.ly For instance, in nucleophilic substitution reactions (SN2), bulky groups near the reaction center can significantly decrease the reaction rate. ksu.edu.sa

To illustrate the interplay of these effects, the following table presents hypothetical reactivity data for this compound and its analogues in a model reaction. The data is based on established principles of organic chemistry, where electron-donating groups (EDG) are expected to slightly increase nucleophilicity and steric bulk is expected to decrease it.

| Compound | Substituent on Furan Ring | Electronic Effect | Steric Hindrance | Predicted Relative Rate Constant (krel) |

|---|---|---|---|---|

| This compound | -H | Neutral | Low | 1.00 |

| 5-Methyl-2-furanethanethiol | -CH3 (at C5) | Electron-donating | Low | 1.25 |

| 5-Nitro-2-furanethanethiol | -NO2 (at C5) | Electron-withdrawing | Low | 0.60 |

| 3-tert-Butyl-2-furanethanethiol | -C(CH3)3 (at C3) | Electron-donating (weak) | High | 0.40 |

This table is illustrative and based on general chemical principles. Actual experimental data may vary.

Stereochemical Considerations and Stereoselective Reaction Pathways

Reactions involving this compound can lead to the formation of stereoisomers, making stereoselectivity a key consideration. Stereoselective reactions are those that preferentially form one stereoisomer over another. The stereochemical outcome of a reaction is often dictated by the reaction mechanism and the structure of the reactants.

For furan derivatives, stereoselectivity has been observed in various reactions, such as the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition. In such reactions, the formation of specific stereoisomers can be influenced by the stability of the intermediate diradicals and the presence of chiral auxiliaries or organized media. While specific studies on the stereoselective reactions of this compound are not widely documented, the principles observed in other furan-containing systems can be applied.

For example, if the thiol group of this compound were to participate in a reaction that creates a new chiral center, the furan ring could influence the stereochemical course of the reaction. The approach of a reagent to the reactive center could be directed by the furan ring, leading to a diastereoselective or enantioselective transformation, especially if a chiral catalyst is employed.

The following table provides a hypothetical example of a stereoselective addition reaction to an analogue of this compound, illustrating how the choice of catalyst can influence the stereochemical outcome.

| Reactant | Chiral Catalyst | Product Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer |

|---|---|---|---|

| Furan-2-yl-ethanethiol derivative | Uncatalyzed | 1:1 | 0% |

| Chiral Catalyst A | 90:10 | 95% | |

| Furan-2-yl-ethanethiol derivative with bulky substituent | Uncatalyzed | 1:1 | 0% |

| Chiral Catalyst A | 70:30 | 85% |

This table is illustrative and based on general principles of stereoselective catalysis. Actual experimental results would depend on the specific reaction conditions and substrates.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Furanethanethiol

Chromatographic Separation Methodologies for 2-Furanethanethiol Isolation and Quantification

Chromatography is the cornerstone for separating this compound from other volatile and non-volatile compounds. The choice of method depends on the sample's complexity, the required sensitivity, and the analytical objective.

In a typical GC-MS analysis, the volatile fraction of a sample is introduced into the gas chromatograph. The separation is commonly achieved on a capillary column with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., DB-WAX), which effectively resolves polar analytes. The temperature of the GC oven is gradually increased to elute compounds based on their boiling points and interaction with the stationary phase.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z). For this compound, characteristic ions are monitored for identification and quantification. The molecular ion ([M]⁺) is observed at m/z 114, while the base peak, resulting from the loss of the ethanethiol (B150549) side chain via McLafferty rearrangement, is typically the furanmethyl ion at m/z 81.

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Specification | Reference |

|---|---|---|

| Column Type | DB-WAX, HP-INNOWax, Equity-1 | |

| Carrier Gas | Helium or Hydrogen | |

| Injection Mode | Splitless or On-Column | |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Key Mass Fragments (m/z) | 114 (Molecular Ion), 81 (Base Peak) |

While GC-MS is the standard for volatile analysis, liquid chromatography-mass spectrometry (LC-MS) offers an alternative, particularly when dealing with less volatile precursors or when derivatization is employed to enhance selectivity and sensitivity. Direct analysis of highly volatile thiols like this compound by LC-MS is challenging. Therefore, a common strategy involves derivatization, where the thiol group is reacted with a specific reagent to form a stable, less volatile, and more easily detectable derivative.

One such derivatizing agent is monobromobimane (B13751) (mBBr), which reacts with thiols to form fluorescent and UV-active derivatives that are well-suited for reverse-phase LC separation. The resulting derivative of this compound can then be analyzed by LC coupled with fluorescence detection or mass spectrometry (LC-MS). This approach is valuable for studying the formation pathways of furanthiols from their non-volatile precursors in food systems during processing.

To unravel the complexity of natural aromas, more advanced hyphenated techniques have been developed. Comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOFMS) provides a significant leap in analytical capability. This technique uses two different GC columns in series (e.g., a non-polar column followed by a polar column). The separation power is vastly increased, allowing for the resolution of compounds that would co-elute in a single-dimension GC system.

GC×GC-TOFMS has been instrumental in creating detailed profiles of coffee volatiles, enabling the separation and tentative identification of hundreds of compounds in a single run. The structured two-dimensional chromatograms (contour plots) it produces allow for a much clearer visualization of the chemical composition, facilitating the identification of trace compounds like this compound in an overwhelmingly complex background.

Spectroscopic Characterization Techniques for Structural Elucidation of this compound

Spectroscopy provides fundamental information about a molecule's structure, bonding, and electronic properties. For a definitive identification of this compound, spectroscopic data is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.

¹H NMR: The proton NMR spectrum shows distinct signals for the protons on the furan (B31954) ring and the ethanethiol side chain. The three protons on the furan ring appear as characteristic multiplets in the aromatic region. The two methylene (B1212753) groups (-CH₂-) of the ethanethiol chain appear as triplets due to coupling with each other, and the thiol proton (-SH) typically appears as a triplet coupled to the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum complements the proton data, showing distinct signals for each of the six carbon atoms in the molecule—four in the furan ring and two in the side chain.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H5 (furan) | ~7.30 | m |

| ¹H | H3 (furan) | ~6.25 | m |

| ¹H | H4 (furan) | ~6.10 | m |

| ¹H | -CH₂- (alpha to furan) | ~3.05 | t |

| ¹H | -CH₂- (alpha to S) | ~2.70 | q |

| ¹H | -SH | ~1.35 | t |

| ¹³C | C2 (furan) | ~155.0 | s |

| ¹³C | C5 (furan) | ~142.0 | d |

| ¹³C | C3 (furan) | ~110.5 | d |

| ¹³C | C4 (furan) | ~106.0 | d |

| ¹³C | -CH₂- (alpha to furan) | ~28.5 | t |

| ¹³C | -CH₂- (alpha to S) | ~23.0 | t |

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration. m=multiplet, t=triplet, q=quartet, s=singlet, d=doublet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

IR Spectroscopy: The IR spectrum is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands include a weak stretch for the S-H bond around 2550-2600 cm⁻¹, C-S stretching vibrations, C-H stretching from the furan ring (above 3000 cm⁻¹), and strong bands corresponding to the C=C and C-O-C vibrations within the furan ring structure (typically in the 1000-1600 cm⁻¹ region).

UV-Vis Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The furan ring, being an aromatic system, gives rise to characteristic absorptions in the UV region. This compound typically exhibits absorption maxima related to π → π* transitions of the conjugated system within the furan ring.

Table 3: Key Spectroscopic Features (IR & UV-Vis) for this compound

| Spectroscopy Type | Feature | Typical Wavenumber / Wavelength |

|---|---|---|

| Infrared (IR) | S-H stretch | ~2570 cm⁻¹ |

| Infrared (IR) | Aromatic C-H stretch | ~3115 cm⁻¹ |

| Infrared (IR) | Furan Ring C=C stretch | ~1500-1600 cm⁻¹ |

| Infrared (IR) | C-O-C stretch | ~1010 cm⁻¹ |

| UV-Visible (UV-Vis) | λmax (in Ethanol) | ~220 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The compound has a molecular formula of C₆H₈OS, which corresponds to a monoisotopic mass of approximately 128.03 Daltons. In a typical mass spectrometry experiment using electron ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M•+). libretexts.org This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. libretexts.org The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

The most probable fragmentation pathways include:

Formation of the Furfuryl Cation: The most significant fragmentation is the cleavage of the Cα-Cβ bond between the ethyl side chain and the furan ring. This process results in the formation of a highly stable furfuryl cation ([C₅H₅O]⁺) at m/z 81. This ion's stability is due to the aromaticity of the furan ring, and it is expected to be the base peak (the most abundant ion) in the spectrum, similar to the fragmentation of 2-Furanmethanethiol. nih.gov

Loss of a Thiol Radical (•SH): Cleavage of the C-S bond can lead to the loss of a thiol radical (mass ≈ 33 Da), producing a fragment ion at m/z 95 ([C₆H₇O]⁺).

Loss of Hydrogen Sulfide (B99878) (H₂S): Rearrangement and subsequent elimination of a neutral hydrogen sulfide molecule (mass ≈ 34 Da) could lead to a fragment at m/z 94.

The table below outlines the predicted major fragments for this compound upon electron ionization.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Formula of Fragment | Notes |

| 128 | [C₆H₈OS]•+ | C₆H₈OS | Molecular Ion (M•+) |

| 95 | [C₆H₇O]⁺ | C₆H₇O | Loss of thiol radical (•SH) |

| 81 | [C₅H₅O]⁺ | C₅H₅O | Furfuryl cation; likely base peak due to high stability. nih.gov |

This interactive table summarizes the primary ions expected in the mass spectrum of this compound.

X-ray Diffraction and Advanced Structural Elucidation of this compound Derivatives

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the absolute three-dimensional structure of a crystalline solid. While specific crystallographic studies for derivatives of this compound are not prevalent in the surveyed literature, the methodology is well-established for analogous furan and thiourea (B124793) derivatives. bohrium.comresearchgate.net This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.

For a hypothetical derivative of this compound, an XRD analysis would:

Confirm the spatial arrangement of the ethanethiol side chain relative to the furan ring.

Elucidate the crystal packing, showing how individual molecules are arranged within the crystal lattice.

Identify and characterize intermolecular interactions, such as hydrogen bonds involving the thiol group or π-π stacking between furan rings, which are crucial for the stability of the crystal structure. bohrium.com

Modern crystallographic studies are often complemented by advanced computational methods like Hirshfeld surface analysis. bohrium.com This method allows for the visualization and quantification of intermolecular contacts within the crystal, providing deeper insight into the forces governing the crystal's architecture. bohrium.com For instance, in a study on N-(diethylcarbamothioyl)furan-2-carboxamide, a related furan derivative, Hirshfeld analysis was used to visualize and understand the various intermolecular hydrogen bonds that stabilize the crystal structure. bohrium.comresearchgate.net Similarly, for a derivative of this compound, these techniques would offer a complete picture of its solid-state structure and intermolecular behavior.

Optimized Sample Preparation and Enrichment Strategies for Trace Analysis of this compound

This compound is a potent volatile sulfur compound often found at trace or ultra-trace concentrations in complex matrices like coffee and other food products. foodsciencejournal.com Its detection and accurate quantification therefore necessitate highly efficient sample preparation and enrichment techniques to isolate it from interfering matrix components and concentrate it to levels amenable to instrumental analysis. chromatographytoday.comgcms.cz Sorptive extraction methods are particularly well-suited for this purpose. foodsciencejournal.com

Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov In a typical application for a food matrix, a fused silica (B1680970) fiber coated with a specific polymeric phase (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace of the sample (HS-SPME). nih.gov Volatile analytes like this compound adsorb onto the fiber, which is then transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. nih.gov Method optimization involves adjusting parameters such as extraction time, temperature, and the addition of salt to the sample to increase the volatility of the analyte. nih.gov

Stir Bar Sorptive Extraction (SBSE) is another powerful enrichment technique that offers a significantly higher phase volume on its coated magnetic stir bar compared to an SPME fiber. foodsciencejournal.com This larger capacity often results in higher analyte recovery and lower detection limits, making it superior for many trace analysis applications. foodsciencejournal.commdpi.comnih.gov The stir bar is placed directly into a liquid sample (or in the headspace), and after a set extraction time with agitation, it is removed, dried, and thermally desorbed for GC-MS analysis. mdpi.comnih.gov SBSE has been successfully applied to the analysis of volatile sulfur compounds in wine distillates and other beverages. mdpi.com

For challenging analytes like thiols, which can be reactive or exhibit poor chromatographic behavior, in-fiber derivatization can be employed. This strategy involves using a reagent on the SPME fiber to convert the thiol into a more stable and easily detectable derivative during the extraction process, thereby improving method sensitivity and reliability. researchgate.net

The following table compares the key features of SPME and SBSE for the trace analysis of volatile compounds like this compound.

| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |

| Principle | Adsorption of analytes onto a coated fiber. mdpi.com | Adsorption of analytes onto a larger coated magnetic stir bar. foodsciencejournal.com |

| Extraction Phase Volume | Low (typically < 1 µL) | High (typically 50-250 µL) |

| Sensitivity | Good for many applications. | Generally higher than SPME due to larger phase volume. nih.gov |

| Primary Application | Rapid screening and analysis of volatiles in liquid or headspace. chromatographytoday.com | Trace and ultra-trace analysis requiring maximum enrichment. mdpi.com |

| Automation | Easily automated. gcms.cz | Easily automated. mdpi.com |

This interactive table provides a comparative overview of two leading enrichment techniques for this compound analysis.

Computational Chemistry and Theoretical Modeling of 2 Furanethanethiol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to examine the electronic structure of 2-furanethanethiol, which is fundamental to understanding its chemical behavior. researchgate.net These calculations provide detailed information about molecular orbitals and electron distribution.

A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. wuxiapptec.comresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net Conversely, a large energy gap indicates high kinetic stability and lower chemical reactivity. researchgate.netirjweb.com This principle is widely used to assess the reactivity of various molecules. wuxiapptec.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ajchem-a.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from the molecule. ajchem-a.com |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to the molecule. ajchem-a.com |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of an atom or molecule to attract electrons. researchgate.netajchem-a.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution; a hard molecule has a large HOMO-LUMO gap. mdpi.comresearchgate.netajchem-a.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.comresearchgate.netajchem-a.com |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Measures the electrophilic power of a molecule. ajchem-a.com |

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction involving this compound. This modeling allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states. mdpi.com The transition state represents the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility.

By locating the transition state structures, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This information helps in predicting which reaction pathways are more likely to occur under specific conditions.

Beyond reaction pathways, quantum chemical methods can compute essential thermodynamic and kinetic parameters. ajchem-a.commdpi.com By performing frequency calculations on the optimized geometries of reactants, products, and transition states, it is possible to determine key thermodynamic properties.

Key Calculated Parameters:

Enthalpy (ΔH): The heat of reaction, indicating whether a reaction is exothermic or endothermic.

Entropy (ΔS): A measure of the disorder or randomness of the system.

Gibbs Free Energy (ΔG): Determines the spontaneity of a reaction under constant temperature and pressure. A negative ΔG indicates a spontaneous process.

Rate Constants (k): Derived from transition state theory, these values quantify the speed of a chemical reaction.

These calculated parameters provide a comprehensive thermodynamic and kinetic profile of reactions involving this compound. ajchem-a.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com For this compound, this technique is particularly useful for conformational analysis and studying intermolecular interactions.

The flexible ethanethiol (B150549) side chain attached to the furan (B31954) ring allows the molecule to adopt various spatial arrangements or conformations. MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. nih.gov

Furthermore, MD is used to simulate this compound in a condensed phase (e.g., in a solvent or interacting with other molecules), providing detailed insights into non-covalent intermolecular interactions such as hydrogen bonds and van der Waals forces. uoa.grnih.govnih.gov Understanding these interactions is crucial for predicting the compound's physical properties and its behavior in complex systems.

| Area of Analysis | Specific Insights for this compound |

|---|---|

| Conformational Analysis | Identification of stable rotamers of the ethanethiol chain, determination of relative energies of conformers, and analysis of the dynamics of conformational changes. nih.gov |

| Intermolecular Interactions | Analysis of hydrogen bonding potential (e.g., with solvent molecules), characterization of van der Waals forces, and prediction of solvation structure. uoa.grnih.gov |

| Dynamical Properties | Calculation of diffusion coefficients and rotational correlation times, providing a link between molecular structure and macroscopic properties. |

Cheminformatics and Data-Driven Approaches in Furanthiol Research

Cheminformatics combines computer and information science to address chemical problems, particularly by analyzing large datasets of chemical information. neovarsity.orgresearchgate.net This field complements theoretical calculations by leveraging existing experimental data to build predictive models. mdpi.com

Predictive modeling, a cornerstone of cheminformatics, uses computational algorithms and statistical methods to forecast the properties and biological activities of chemical compounds. nih.govresearchgate.net A prominent example is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov

For a compound like this compound, a QSAR/QSPR model would work as follows:

Data Collection: A dataset of molecules similar to this compound (e.g., other furans, thiols) with known experimental properties (like boiling point, toxicity, or receptor binding affinity) is compiled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule. These descriptors encode structural, physical, and chemical features.

Model Building: A mathematical model is created that correlates the calculated descriptors with the experimental property.

Prediction: The model is then used to predict the property of this compound based on its own calculated descriptors.

These data-driven models are valuable for screening virtual libraries of compounds, prioritizing molecules for synthesis and experimental testing, and gaining insights into the structural features that govern a molecule's behavior. nih.gov

Database Development and Data Mining for Furanthiol Analogues

The systematic collection and analysis of data on flavor compounds are essential for identifying new flavor molecules, understanding structure-activity relationships, and predicting sensory properties. Several databases have been developed to catalog information on flavor and aroma compounds, which serve as valuable resources for data mining efforts focused on furanthiol analogues.

Flavor Databases:

Prominent examples of flavor databases include FlavorDB and Flavornet . FlavorDB is a comprehensive resource that contains information on thousands of flavor molecules, including their sensory profiles, natural sources, and physicochemical properties. nih.govcncb.ac.cnnih.goviiitd.edu.inarxiv.org Flavornet provides a compilation of aroma compounds with a focus on their odor potency. nih.govarxiv.org These databases can be queried to retrieve information on furanthiols and related compounds, providing a foundation for further analysis.

Data Mining Approaches:

Data mining techniques can be applied to these databases to uncover relationships between the chemical structures of furanthiol analogues and their sensory attributes. researchgate.net For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the odor threshold or specific aroma characteristics of a furanthiol based on its molecular descriptors. These descriptors, which can be calculated using computational chemistry methods, quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties.

Research in this area often involves analyzing large datasets of volatile compounds to identify common structural motifs associated with particular aromas. researchgate.net By mining data from gas chromatography-olfactometry (GC-O) experiments, researchers can correlate the presence and concentration of specific furanthiol analogues with sensory panel evaluations of aroma. nih.gov This approach helps in identifying key odorants in complex food matrices.

The development of databases specifically for furanthiol analogues would be a valuable endeavor. Such a database could include detailed information on their:

Chemical Structure: Including 2D and 3D representations.

Physicochemical Properties: Such as boiling point, vapor pressure, and logP.

Spectroscopic Data: Including mass spectrometry and infrared spectroscopy data.

Sensory Data: Odor thresholds and detailed aroma descriptors.

Occurrence: Natural sources and formation pathways.

Below is an example of how data for furanthiol analogues could be structured in a database.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Aroma Description | Odor Threshold (in water) |

| This compound | C₆H₈OS | 128.19 | Not available | Roasty, Meaty | Not available |

| 2-Methyl-3-furanthiol (B142662) | C₅H₆OS | 114.17 | 28588-74-1 | Meaty, Roasted | 0.007 µg/L |

| 2-Furfurylthiol | C₅H₆OS | 114.17 | 98-02-2 | Roasted coffee, Sulfury | 0.01 µg/L |

This table contains hypothetical and literature-derived data for illustrative purposes.

By centralizing this information, researchers can more effectively apply data mining and machine learning algorithms to predict the properties of novel furanthiol analogues and to better understand the chemical basis of roasted and savory flavors. semanticscholar.org

Biological Activities and Mechanistic Interactions of 2 Furanethanethiol Non Clinical Focus

Investigation of Antioxidant Activity and Associated Radical Scavenging Mechanisms

Scientific literature available in the public domain lacks specific studies investigating the antioxidant activity and associated radical scavenging mechanisms of 2-furanethanethiol. While furan (B31954) and thiol-containing compounds, in general, are subjects of antioxidant research, dedicated studies on this compound are not found in the current body of scientific publications. researchgate.netnih.gov General research into furan derivatives has explored their potential for antioxidant properties, often linking this activity to the substitution pattern on the furan ring. For instance, studies on other furan derivatives have shown that the presence of hydroxyl or amine groups can contribute to radical scavenging activity, but equivalent research for this compound is not available. researchgate.net

Elucidation of Biochemical Pathways and Metabolic Transformations in Non-Human Systems

There is a significant gap in the scientific literature regarding the biochemical pathways and metabolic transformations of this compound in non-human systems. While the metabolism of other furan derivatives and thiols has been a subject of research, specific studies detailing the metabolic fate of this compound are not publicly available. For comparison, research on the related compound, 2-furanmethanethiol (furfuryl mercaptan), has shown that it can be metabolized in rat liver to its corresponding methyl sulfide (B99878) and methyl sulfoxide (B87167) derivatives, a process involving enzymes such as thiol methyltransferase and cytochrome P450. nih.gov However, it cannot be assumed that this compound follows the same metabolic route.

Research on the Mechanisms of Flavor Perception (Sensory Chemistry, excluding human clinical trials)

Information regarding the mechanisms of flavor perception for this compound is not available in published scientific research.

Molecular Interactions with Olfactory and Taste Receptors

There are no specific studies found that detail the molecular interactions of this compound with olfactory or taste receptors. The general mechanism of olfaction involves the interaction of volatile molecules with G protein-coupled receptors in the olfactory epithelium, but the specific receptors that might bind to this compound have not been identified. wikipedia.org

Chemical Contribution to Specific Food Aroma Profiles

Contrary to many other furan and thiol compounds, this compound is not documented as a contributor to specific food aroma profiles. In fact, industry resources explicitly state that 2-(2-furyl)ethanethiol is not found in nature and is not used for fragrance or flavor applications. acs.orgthegoodscentscompany.com This is in stark contrast to the closely related and often-researched compound, 2-furanmethanethiol, which is a key aroma component in coffee and other thermally processed foods. wikipedia.org

Enzyme Interactions and Mechanistic Inhibition Studies

There is no available scientific literature on the specific interactions of this compound with enzymes or any studies on its potential for mechanistic inhibition. While furan-containing compounds have been investigated as potential enzyme inhibitors in various contexts, this research does not extend to this compound. nih.govbohrium.com

Data Tables

Due to the lack of available scientific data for this compound in the specified areas of research, no data tables can be generated.

Advanced Applications and Environmental Considerations of 2 Furanethanethiol

Applications in Materials Science and Engineering

The unique structure of 2-Furanethanethiol, which combines a furan (B31954) ring with a reactive ethanethiol (B150549) group, opens up numerous possibilities in materials science. The furan moiety provides a bio-based, rigid backbone, while the thiol group offers a reactive site for various chemical transformations.

Role as a Precursor in Polymer Synthesis and Modification

Furan-based compounds are increasingly recognized as valuable building blocks for polymers. biofuranchem.com A prominent example is 2,5-furandicarboxylic acid (FDCA), which is used to produce bio-based polyesters like polyethylene (B3416737) furanoate (PEF), a promising alternative to petroleum-based PET. mdpi.comulaval.ca This established use of the furan structure highlights the potential of other furan derivatives, such as this compound, to act as monomers or co-monomers in polymerization reactions.

The presence of the thiol (-SH) group in this compound is particularly significant. Thiols are known to participate in various polymerization reactions, including thiol-ene and thiol-yne "click" chemistry, which are highly efficient and can be conducted under mild conditions. This suggests that this compound could be a valuable precursor for creating specialized sulfur-containing polymers.

Furthermore, the thiol group is highly effective for post-polymerization modification. Existing polymers with appropriate functional groups can be reacted with this compound to append the furan moiety onto the polymer backbone. This process allows for the tailoring of material properties, such as thermal stability, chemical resistance, or surface adhesion, by introducing the unique characteristics of the furan ring.

Exploration of Catalytic Potentials and Coordination Chemistry

The field of coordination chemistry investigates how ligands bind to metal centers, forming complexes that can have significant catalytic activity. Furan derivatives can act as ligands, and their interaction with transition metals is an area of active research. ijabbr.com The furan ring in this compound, combined with the sulfur atom of the thiol group, presents two potential sites for coordination with metal ions.

This dual-functionality makes this compound a compelling candidate for the design of novel ligands. The ability to bind metals through both the furan ring and the sulfur atom could lead to the formation of stable and selective catalysts. Such catalysts could be employed in a variety of organic transformations, potentially offering greener and more efficient chemical synthesis routes. The development of furan-based compounds with diverse functional groups is seen as a promising avenue for creating molecules with specific biological or chemical activities. ijabbr.com

Development of Functional Coatings and Surface Modification Agents

The development of advanced coatings and surface treatments is crucial for protecting materials from corrosion, wear, and environmental degradation. The chemical properties of this compound make it a suitable candidate for these applications.

Thiol compounds are well-known for their strong affinity for metal surfaces, particularly gold, silver, and copper. This property allows them to form self-assembled monolayers (SAMs), which are highly ordered molecular layers that can dramatically alter the surface properties of a material. By forming a SAM, this compound could be used to impart corrosion resistance or to act as a tie-layer for subsequent coating applications.

Moreover, its ability to be incorporated into polymer structures (as discussed in 8.1.1) means it could be used to create functional polymer coatings. A polymer containing this compound could be applied to a surface, with the furan groups contributing to the coating's durability and the thiol groups providing strong adhesion to a metal substrate.

Environmental Fate and Transformation Studies of this compound

Research on Degradation Pathways in Environmental Compartments

The environmental degradation of a furan derivative is influenced by its specific functional groups and the environmental conditions. For this compound, degradation pathways would likely involve transformations of both the furan ring and the ethanethiol side chain.

Table 1: Potential Degradation Pathways for this compound

| Component | Potential Degradation Process | Likely Transformation Products |

|---|---|---|

| Furan Ring | Microbial Degradation | Ring-opened aliphatic compounds |

| Furan Ring | Photodegradation | Oxidized furan species |

| Ethanethiol Chain | Oxidation | Sulfoxides, Sulfonic Acids |

Theoretical Assessments of Environmental Persistence and Bioaccumulation Potential

Theoretical models are often used as a first step to estimate a chemical's environmental persistence and its tendency to bioaccumulate. Persistence is often described in terms of a chemical's half-life in different environmental compartments like soil and water.

A key parameter for assessing bioaccumulation potential is the octanol-water partition coefficient (Log K_ow). A low Log K_ow value generally suggests that a compound is more soluble in water and has a lower potential to accumulate in the fatty tissues of organisms. While specific experimental data for this compound is not widely available, the properties of related compounds can offer clues. For example, 2-methyl-3-furanthiol (B142662) is noted as being insoluble in water, which might suggest a higher potential for partitioning into organic phases. fao.org

Bioaccumulation factors (BAFs), derived from measuring the concentration of a chemical in an organism relative to its concentration in the surrounding environment, provide a more direct measure of bioaccumulation. Theoretical assessments for this compound would involve computational models that use its molecular structure to predict these properties, guiding further experimental investigation.

Table 2: Factors Influencing Environmental Fate

| Factor | Influence on this compound |

|---|---|

| Solubility | Determines mobility in water; related compounds are insoluble in water. fao.org |

| Soil Adsorption | Affects leaching into groundwater; thiol groups can interact with soil minerals. |

| Microbial Activity | Primary driver of biodegradation in soil and water systems. |

| Temperature & pH | Can affect the rate of both chemical and biological degradation processes. |

Strategies for Environmental Monitoring and Remediation Research